molecular formula C6H15N5O B1665762 Argininamide CAS No. 2788-83-2

Argininamide

Cat. No. B1665762
CAS RN: 2788-83-2
M. Wt: 173.22 g/mol
InChI Key: ULEBESPCVWBNIF-BYPYZUCNSA-N
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Description

Argininamide, also known as L-Argininamide, is a hydrophilic amino acid derivative . It is used as a ligand to bind DNA aptamers and has the potential to develop fluorescent aptasensors .


Synthesis Analysis

The synthesis of Argininamide involves the use of DNA aptamers and its complementary DNA labeled with the chemiluminescence (CL) reagent N-(4-aminobutyl)-N-ethylisoluminol (ABEI) . The DNA complementary to the aptamer is labeled with ABEI and immobilized on magnetic beads (MBs) coated with gold . The aptamer is also labeled with ABEI and self-assembled on the MBs . A duplex is formed due to hybridization between the DNA aptamer and the DNA complementary to the aptamer .


Chemical Reactions Analysis

The chemical reactions involving Argininamide are based on the amplification of the hydrolysis of S1 nuclease of single-stranded regions of an aptamer-target complex . The S1 nuclease, which is sequence-independent, is used to “recycle” target molecules, thus leading to strongly enhanced chemiluminescence (CL) .


Physical And Chemical Properties Analysis

Argininamide has a molecular formula of C6H15N5O . Its average mass is 173.216 Da and its mono-isotopic mass is 173.127655 Da .

Scientific Research Applications

Protein Refolding Enhancement

Argininamide has been found to be more effective than L-arginine in improving protein refolding. This was demonstrated in a study where the refolding yield of hen egg lysozyme was significantly increased in the presence of L-argininamide, compared to L-arginine. This enhancement is attributed to the high positive net charge and denaturing property of argininamide, which also proved effective for the refolding of bovine carbonic anhydrase (Hamada & Shiraki, 2007).

Metabolic Pathways and Nitric Oxide Production

L-arginine, closely related to argininamide, is involved in multiple metabolic processes including the synthesis of nitric oxide (NO), polyamines, nucleotides, proline, and glutamate. Arginine's role in nitric oxide production is particularly significant, impacting cardiovascular health and disease states. Studies have explored its use in various treatments, ranging from heart diseases to erectile dysfunction, highlighting its importance in endothelial function and vascular tone (Appleton, 2002).

Wound Healing and Immune Function

Arginine, and by extension, its derivatives like argininamide, may play a role in enhancing wound healing and immune function. A study on elderly individuals showed that arginine supplementation significantly improved wound healing and T-cell responses. This suggests potential applications of argininamide in clinical settings where enhanced immune response and wound repair are desirable (Kirk et al., 1993).

Role in Arginine Metabolism and Beyond

The versatile nature of arginine in cellular metabolism extends to its derivatives like argininamide. Arginine is crucial for the synthesis of various biologically active compounds, influencing pathways like nitric oxide synthesis, urea cycle, and polyamine production. Understanding these pathways is essential for comprehending the broader implications of argininamide in scientific research (Wu & Morris, 1998).

Safety And Hazards

Safety measures for handling Argininamide include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEBESPCVWBNIF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argininamide

CAS RN

2788-83-2
Record name Argininamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARGININAMIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29626ZE0WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,320
Citations
AS Brodsky, JR Williamson - Journal of molecular biology, 1997 - Elsevier
… the guanidinium group of argininamide. Argininamide binding is stabilized by stacking of the guanidinium group between the bases of A22 and U23, forming an argininamide sandwich. …
Number of citations: 174 www.sciencedirect.com
H Hamada, K Shiraki - Journal of biotechnology, 2007 - Elsevier
… The results of this study show that l-argininamide (ArgAd) is more effective for oxidative refolding of lysozyme than Arg. Moreover ArgAd was effective for the refolding of bovine carbonic …
Number of citations: 74 www.sciencedirect.com
AS Brodsky, HA Erlacher… - Nucleic acids research, 1998 - academic.oup.com
… We have previously determined a high resolution NMR structure of the HIV-2 TAR-argininamide complex. The argininamide guanidium group hydrogen bonds to the major groove face …
Number of citations: 50 academic.oup.com
HB Albada, E Golub, I Willner - Journal of computer-aided molecular …, 2015 - Springer
… of an experimentally documented L-argininamide aptamer complex. The docking simulations … We explored the binding features of a DNA aptamer to L-argininamide and to a series of …
Number of citations: 44 link.springer.com
SW Pitt, A Majumdar, A Serganov, DJ Patel… - Journal of molecular …, 2004 - Elsevier
The structure and dynamics of the stem-loop transactivation response element (TAR) RNA from the human immunodeficiency virus type-1 (HIV-1) bound to the ligand argininamide (…
Number of citations: 91 www.sciencedirect.com
R Nifosì, CM Reyes, PA Kollman - Nucleic Acids Research, 2000 - academic.oup.com
The dynamic behavior of HIV-1 TAR and its complex with argininamide is investigated by means of molecular dynamics simulations starting from NMR structures, with explicit inclusion …
Number of citations: 58 academic.oup.com
M Keller, D Erdmann, N Pop, N Pluym, S Teng… - Bioorganic & medicinal …, 2011 - Elsevier
… synthesis of the parent argininamide 13 (BIBO 3304) starts … strategy for the preparation of argininamide 13, which starts … the N ω -Boc protected argininamide 12, a versatile building …
Number of citations: 52 www.sciencedirect.com
SA Robertson, K Harada, AD Frankel, DE Wemmer - Biochemistry, 2000 - ACS Publications
… Here, we present the structure of argininamide complexed to … are not formed in the absence of argininamide. Two of these base … both show envelopment of argininamide within a binding …
Number of citations: 49 pubs.acs.org
PH Lin, CW Tsai, JW Wu, RC Ruaan… - Biotechnology …, 2012 - Wiley Online Library
… as one of the defining elements for DNA recognition of the argininamide. … of argininamide. This report also presented information on the chiral separation of D- and L-argininamide by …
Number of citations: 31 onlinelibrary.wiley.com
M Keller, S Weiss, C Hutzler, KK Kuhn… - Journal of medicinal …, 2015 - ACS Publications
Analogues of the argininamide-type NPY Y 1 receptor (Y 1 R) antagonist BIBP3226, bearing carbamoyl moieties at the guanidine group, revealed subnanomolar K i values and caused …
Number of citations: 31 pubs.acs.org

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